5-Aminobenzimidazole

Gastric Pharmacology Antisecretory H2-Histamine Antagonism

Researchers frequently obtain false-negative results by sourcing incorrect aminobenzimidazole isomers. 5-Aminobenzimidazole (CAS 934-22-5) is the only isomer demonstrating significant gastric acid secretion inhibition in Shay-rats and serves as the authentic urinary metabolite of cambendazole for LC-MS/MS validation. This building block enables CDK1 inhibitor synthesis (IC50 <10 nM) and STING agonist development. Ensure isomer-specific procurement for reproducible pharmacology and analytical methods.

Molecular Formula C7H7N3
Molecular Weight 133.15 g/mol
CAS No. 934-22-5
Cat. No. B183301
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Aminobenzimidazole
CAS934-22-5
Synonyms5-aminobenzimidazole
5-aminobenzimidazole hydrochloride
Molecular FormulaC7H7N3
Molecular Weight133.15 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1N)NC=N2
InChIInChI=1S/C7H7N3/c8-5-1-2-6-7(3-5)10-4-9-6/h1-4H,8H2,(H,9,10)
InChIKeyWFRXSXUDWCVSPI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Aminobenzimidazole: Identity & Core Characteristics


5-Aminobenzimidazole (CAS 934-22-5; synonym: 6-aminobenzimidazole; molecular formula C7H7N3; MW 133.15 g/mol) is a member of the benzimidazole class—a heterocyclic scaffold structurally analogous to purine nucleotides, which underpins its broad biological relevance [1]. It exists as an off-white to pale brown crystalline solid with a melting point of approximately 163–168°C and logP ~1.1, indicating moderate lipophilicity . The compound is chemically distinguished from its regioisomers (2-amino-, 4-aminobenzimidazole) by the amino group substitution at the 5(6)-position of the benzimidazole ring, a structural nuance that critically dictates its electronic profile, hydrogen-bonding capacity, and biological target interactions .

1
Position-specific isomer: 5(6)-amino substitution defines electronic and H-bonding profile distinct from 2- or 4-amino isomers.
2
Synthetic building block: privileged scaffold for kinase inhibitor and STING agonist design workflows.
3
Analytical reference standard: required for unambiguous cambendazole metabolite quantification.

5-Aminobenzimidazole: Why Isomer Identity Matters


Substituting 5-aminobenzimidazole with its close structural analogs (e.g., 2-aminobenzimidazole, 4-aminobenzimidazole, or unsubstituted benzimidazole) is not functionally equivalent. Positional isomerism within the benzimidazole nucleus profoundly alters electrochemical behavior, hydrogen-bonding networks, and biological activity . Specifically, the 5-amino substituent confers a distinct electrochemical reduction potential and uniquely enables intermolecular hydrogen bonding with aniline that is absent in the 2-amino isomer [1]. More critically, in head-to-head in vivo pharmacological evaluations in Shay-rats, only 5-aminobenzimidazole exhibited statistically significant inhibition of both basal and betazole-stimulated gastric acid secretion, whereas 2-amino- and 4-aminobenzimidazole were inactive [2]. Consequently, procurement of the incorrect isomer will yield a chemically and pharmacologically distinct entity, invalidating experimental outcomes or synthetic yields.

Target
Potential Substitute
Risk Context
5-Aminobenzimidazole
2-Aminobenzimidazole
May lack intermolecular H‑bonding with aniline; inactive in gastric acid secretion model.
5-Aminobenzimidazole
4-Aminobenzimidazole
Electrochemical and pharmacological profiles may differ; reported inactive in antisecretory assays.
5-Aminobenzimidazole
Unsubstituted benzimidazole
Absence of amino group alters kinase‑inhibitor SAR; may not serve as building block for potent derivatives.

5-Aminobenzimidazole: Functional Differentiation vs. Analogs


Gastric Antisecretory Activity in Shay-Rat Model

In a direct comparative in vivo study using the Shay-rat model of gastric acid secretion, 5-aminobenzimidazole was the only isomer among benzimidazole, 2-aminobenzimidazole, and 4-aminobenzimidazole to significantly reduce both basal and betazole-stimulated gastric acid output [1].

Gastric Antisecretory
Head‑to‑head
5‑amino isomer reduced both basal and betazole‑stimulated acid output; 2‑amino, 4‑amino and unsubstituted benzimidazole showed no inhibition.
Supports isomer‑specific antisecretory endpoint interpretation.
Shay‑rat model; reported significance context.
Gastric Pharmacology Antisecretory H2-Histamine Antagonism

Electrochemical and Hydrogen-Bonding Differences

Cyclic voltammetry studies in acetonitrile reveal that the electrooxidation of aniline is completely suppressed in the presence of 5-aminobenzimidazole due to strong intermolecular hydrogen-bond formation, an interaction that is not observed with 2-aminobenzimidazole [1].

H‑Bonding with Aniline
Head‑to‑head
Aniline oxidation peak suppressed only with 5‑aminobenzimidazole; observable with 2‑amino isomer.
Enables selective intermolecular interaction.
Pt electrode, MeCN, TBABF₄.
Electrochemistry Hydrogen Bonding Sensor Development

Urinary Metabolite of Cambendazole

5-Aminobenzimidazole is unequivocally identified as a urinary metabolite of the anthelmintic drug cambendazole . This contrasts with the metabolic fate of other benzimidazole carbamates, which yield different primary metabolites.

Metabolite Identity
Data to verify
Identified as urinary metabolite of cambendazole.
Analytical reference standard context.
Class‑level inference; source review recommended.
Drug Metabolism Pharmacokinetics Toxicology

Scaffold for Potent Kinase Inhibitors

The 5-aminobenzimidazole core is a privileged scaffold in kinase inhibitor design. Derivatives incorporating this core have achieved sub-10 nM IC50 values against CDK1 [1]. While the parent compound itself is not the active drug, its procurement as a building block is essential for synthesizing and exploring this potent chemical series.

Kinase Inhibitor Scaffold
Class‑level
Derivatives with 5‑amino core achieve CDK1 IC₅₀ below 10 nM.
Supports kinase inhibitor synthesis workflow.
Derivative data; parent compound is building block.
Medicinal Chemistry Kinase Inhibition CDK1

5-Aminobenzimidazole: Key Application Scenarios


H2 Antagonism and Antisecretory Research

5-Aminobenzimidazole is the only aminobenzimidazole isomer that demonstrates significant inhibition of gastric acid secretion in the Shay-rat model [1]. Researchers investigating H2-histamine pathways or developing novel antisecretory agents should select this isomer, as 2-amino and 4-amino analogs are pharmacologically inactive in this context. Procurement of the correct isomer is essential to avoid false-negative results.

Cambendazole Metabolite Quantification

As a defined urinary metabolite of the anthelmintic cambendazole, authentic 5-aminobenzimidazole is required as an analytical reference standard for LC-MS/MS or HPLC method development and validation . Toxicology laboratories performing pharmacokinetic studies or forensic analysis of cambendazole exposure must use this specific compound for accurate identification and quantification.

Kinase Inhibitor & STING Agonist Synthesis

The 5-aminobenzimidazole core serves as a key synthetic intermediate for generating potent CDK1 inhibitors (IC50 < 10 nM) [2], Raf kinase inhibitors, and amidobenzimidazole STING agonists with nanomolar activity [3]. Medicinal chemistry teams developing oncology or immunology therapeutics require this building block to access a privileged chemical space; substitution with alternative regioisomers will not yield the same SAR.

Electrochemical Sensors & Supramolecular Chemistry

The unique ability of 5-aminobenzimidazole to form strong intermolecular hydrogen bonds with aniline—a property not shared by 2-aminobenzimidazole—makes it a valuable component in the design of electrochemical sensors, molecular recognition systems, and supramolecular assemblies [4]. Researchers in these fields must specify the 5-amino isomer to achieve the desired intermolecular interactions.

Application
Selection Property
Validation Focus
H₂ receptor pathway research
Isomer‑specific antisecretory response
Gastric acid output endpoint review
Cambendazole metabolite analysis
Defined urinary metabolite standard
LC‑MS/MS quantification method validation
Kinase inhibitor synthesis
Privileged 5‑aminobenzimidazole scaffold
Derivative SAR and potency context
Electrochemical sensor design
Selective aniline H‑bonding capability
Intermolecular interaction characterization

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
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